

physical and chemical properties of 5-Chloro-2-methylquinoline

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Compound of Interest

Compound Name: 5-Chloroquinaldine

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An In-Depth Technical Guide to 5-Chloro-2-methylquinoline

Introduction

5-Chloro-2-methylquinoline, also known as **5-chloroquinaldine**, is a heterocyclic aromatic compound that serves as a pivotal structural motif in medicinal chemistry and materials science. As a substituted quinoline, its chemical architecture—a fusion of a benzene ring and a pyridine ring with chlorine and methyl substituents—imparts a unique profile of reactivity and biological activity. The quinoline scaffold itself is recognized as a "privileged structure" in drug discovery, appearing in a wide array of pharmacologically active compounds, including antiviral and antiparasitic agents.[1][2] The specific substitution pattern of 5-Chloro-2-methylquinoline makes it a valuable intermediate for synthesizing more complex molecules, enabling researchers to explore novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of its core physical and chemical properties, analytical profile, synthesis, and safety protocols, designed for researchers and drug development professionals.

Core Physicochemical Properties

The fundamental identifiers and physical characteristics of 5-Chloro-2-methylquinoline are consolidated below. These properties are essential for its proper handling, storage, and application in experimental design. The compound typically presents as a liquid or low-melting solid at room temperature.[3]

Property	Value	Reference(s)
IUPAC Name	5-Chloro-2-methylquinoline	N/A
Synonyms	5-Chloroquinaldine	[4]
CAS Number	4964-69-6	[3][4][5]
Molecular Formula	C ₁₀ H ₈ ClN	[3][4][5]
Molecular Weight	177.63 g/mol	[3][4][5]
Physical Form	Liquid or low-melting solid	[3]
Melting Point	25-30 °C	[3]
Boiling Point	276-278 °C	[3]
Solubility	Soluble in organic solvents like ethanol, methanol, and chloroform.[6][7] Poorly soluble in water.[7]	
Storage	Store in a cool, dry place, sealed from atmosphere.	[3][4][6]

Spectroscopic and Analytical Profile

Accurate structural confirmation and purity assessment are critical. The following sections detail the expected spectroscopic signatures for 5-Chloro-2-methylquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure elucidation. While a specific, publicly available spectrum for 5-Chloro-2-methylquinoline is not readily available, the expected chemical shifts can be predicted based on the analysis of closely related quinoline derivatives. [8]

- ¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on both rings and a characteristic singlet for the methyl group. The methyl protons (-CH₃) at the C2 position would likely appear as a singlet around δ 2.7 ppm. The aromatic protons

would resonate in the δ 7.2-8.9 ppm region, with their specific shifts and coupling patterns dictated by the electron-withdrawing effects of the nitrogen and chlorine atoms.

- ^{13}C NMR: The carbon spectrum would display ten unique signals. The methyl carbon is expected in the aliphatic region ($\sim\delta$ 25 ppm). The remaining nine signals in the aromatic region (typically δ 120-160 ppm) correspond to the carbons of the quinoline core. The carbon attached to the chlorine atom (C5) would be significantly influenced, as would the carbons in the pyridine ring (C2, C8a, C4).[\[9\]](#)[\[10\]](#)

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present. The spectrum of 5-Chloro-2-methylquinoline would be characterized by the following absorption bands:

- Aromatic C-H Stretching: Vibrations observed in the $3100\text{-}3000\text{ cm}^{-1}$ region.[\[11\]](#)
- C=C and C=N Stretching: Strong absorptions from the quinoline ring system are expected between $1620\text{-}1450\text{ cm}^{-1}$.[\[12\]](#)[\[13\]](#)
- C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic hydrogens appear in the $1300\text{-}1000\text{ cm}^{-1}$ and $900\text{-}675\text{ cm}^{-1}$ regions, respectively.[\[11\]](#)
- C-Cl Stretching: A moderate to strong band is anticipated in the $800\text{-}600\text{ cm}^{-1}$ range, characteristic of an aryl chloride.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and study fragmentation patterns.

- Molecular Ion Peak (M^+): In an electron ionization (EI) mass spectrum, 5-Chloro-2-methylquinoline will exhibit a prominent molecular ion peak at m/z 177.[\[14\]](#)
- Isotope Peak ($\text{M}+2$): Due to the natural abundance of the ^{37}Cl isotope, a characteristic isotope peak will be observed at m/z 179, with an intensity of approximately one-third of the main M^+ peak.[\[14\]](#) This $\text{M}/\text{M}+2$ ratio is a definitive signature for a monochlorinated compound.

Synthesis and Reactivity

Synthetic Pathway: The Doebner-von Miller Reaction

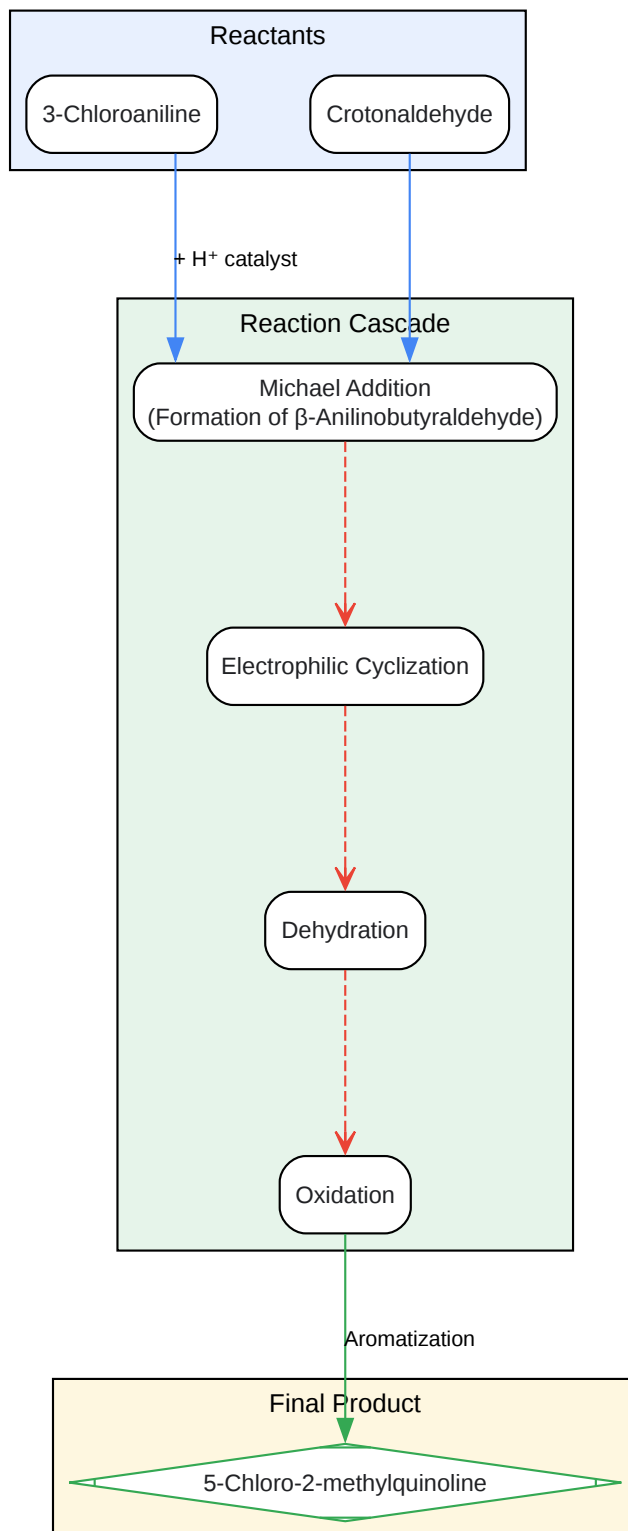
One of the classical and versatile methods for synthesizing substituted quinolines is the Doebner-von Miller reaction.^[15] This acid-catalyzed reaction typically involves the condensation of an α,β -unsaturated carbonyl compound (or its precursor) with an aniline. For 5-Chloro-2-methylquinoline, the synthesis would proceed by reacting 3-chloroaniline with crotonaldehyde.

The mechanism involves an initial Michael addition of the aniline to the α,β -unsaturated aldehyde, followed by cyclization, dehydration, and a final oxidation step to yield the aromatic quinoline ring.

Visualization of the Doebner-von Miller Synthesis

The logical flow of this synthetic pathway is illustrated below.

Doebner-von Miller Synthesis Workflow

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Caption: Logical workflow for the synthesis of 5-Chloro-2-methylquinoline.

Safety and Handling

Proper safety precautions are mandatory when handling any chemical intermediate. The available safety data indicates that 5-Chloro-2-methylquinoline should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).[16]

Hazard Category	Information
GHS Pictogram(s)	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling	Use in a fume hood. Avoid contact with skin, eyes, and clothing.
Storage	Keep container tightly closed in a dry and well-ventilated place.[3][6]
(Information derived from safety data for closely related chloroquinoline compounds and general supplier recommendations).[6]	

Experimental Protocol: Purity Assessment by HPLC-UV

This protocol outlines a standard reverse-phase HPLC method for determining the purity of a 5-Chloro-2-methylquinoline sample. This self-validating system ensures reproducible and accurate results.

Objective: To quantify the purity of 5-Chloro-2-methylquinoline and detect any related impurities.

1. Materials and Reagents:

- 5-Chloro-2-methylquinoline sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade (e.g., Milli-Q or equivalent)
- Formic Acid (FA), analytical grade
- Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Binary or Quaternary Pump
 - Autosampler
 - Column Thermostat
 - UV-Vis or Diode Array Detector (DAD)
- C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid

- Gradient:
 - 0-2 min: 30% B
 - 2-15 min: 30% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-18.1 min: 95% to 30% B
 - 18.1-22 min: Hold at 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm (or scan from 220-400 nm with DAD)
- Injection Volume: 5 µL

4. Sample Preparation:

- Prepare a stock solution by accurately weighing ~10 mg of the 5-Chloro-2-methylquinoline sample and dissolving it in 10 mL of Acetonitrile (1 mg/mL).
- From the stock solution, prepare a working solution by diluting 100 µL into 900 µL of 50:50 Acetonitrile/Water in an HPLC vial (~100 µg/mL).

5. Analysis Procedure:

- Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.
- Inject a solvent blank (50:50 ACN/Water) to ensure the system is clean.
- Inject the prepared sample solution.
- Integrate the peaks in the resulting chromatogram.

6. Data Interpretation:

- The purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.
- $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$
- The retention time and UV spectrum of the main peak should be consistent and can be used for identification against a reference standard if available.

Applications in Research and Development

The quinoline nucleus is a cornerstone in medicinal chemistry, and 5-Chloro-2-methylquinoline is a key building block for accessing novel derivatives. Its utility stems from the ability to functionalize the molecule at various positions. The chlorine atom at the 5-position can be displaced or used as a handle in cross-coupling reactions, while the methyl group at the 2-position can be a site for condensation or oxidation reactions. These properties make it an attractive starting material for the synthesis of compounds with potential applications as:

- **Antiviral Agents:** Modifying the quinoline core is a common strategy in the development of new antiviral drugs.[\[1\]](#)[\[2\]](#)
- **Antiparasitic Compounds:** The quinoline scaffold is famously present in antimalarial drugs like chloroquine, and derivatives are continuously explored for new antiparasitic activities.[\[1\]](#)[\[17\]](#)
- **Anticancer Agents:** Numerous quinoline-based molecules have been investigated and approved for cancer treatment, acting through various mechanisms.[\[1\]](#)[\[17\]](#)
- **Functional Materials:** The rigid, aromatic structure is also suitable for creating ligands for coordination chemistry or components for organic electronic materials.[\[18\]](#)

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